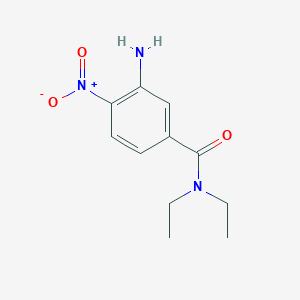

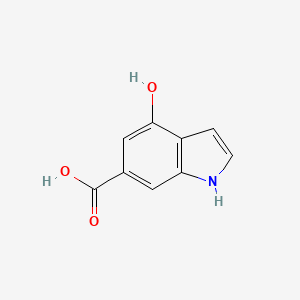

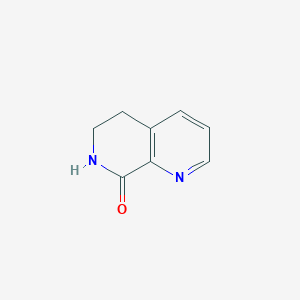

4-Hydroxy-1H-indole-6-carboxylic acid

Übersicht

Beschreibung

4-Hydroxy-1H-indole-6-carboxylic acid is a derivative of indole, which is a heterocyclic compound with a wide range of biological activities. Indole derivatives are known for their importance in biology and medicine, and they often exhibit potent physiological activities. The hydroxyindole carboxylic acids, in particular, have been synthesized and studied for their various properties and potential applications in different fields, including their role in the metabolism of indole compounds in plants and animals .

Synthesis Analysis

The synthesis of hydroxyindole carboxylic acids has been approached through various methods. For instance, the synthesis of 4-, 5-, 6-, and 7-hydroxyindole-3-carboxylic acids has been achieved starting from the corresponding benzyloxyindoles, which are converted to their carbethoxy derivatives and then hydrolyzed and debenzylated to yield the hydroxyindole carboxylic acids . Another method involves the synthesis of indolecarboxylic acids from 2-bromoaniline derivatives, which provides a facile route to these compounds . Additionally, the synthesis of 4- and 6-chloromethyl-1H-indole-2-carboxylates, which can be used as intermediates, has been reported . These methods highlight the versatility and creativity in the synthesis of indole derivatives.

Molecular Structure Analysis

The molecular structure of indole derivatives, including this compound, is characterized by the presence of a heterocyclic indole ring system. The orientation of substituents on this ring system can significantly affect the compound's properties. For example, in 3-carboxymethyl-1H-indole-4-carboxylic acid, the carboxyl group bonded to the six-membered ring lies close to the plane of the indole ring system, while the carboxylic acid group linked to the five-membered ring is almost perpendicular . This orientation can influence the compound's ability to form hydrogen bonds and, consequently, its solubility and reactivity.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The transformation of sulfomethyl groups to formyl functions has been demonstrated, which involves the elimination of SO2, hydrolysis, and oxidation steps . Additionally, the Japp–Klingemann reaction followed by Fischer indole cyclization has been used to synthesize fluorescent carboxylic acid derivatives with a hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole moiety . These reactions are crucial for the development of new indole-based compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxyindole carboxylic acids are influenced by their molecular structure. For instance, the chromatographic behavior of hydroxyindoles has been studied to understand their detection and identification . The fluorescence properties of indole derivatives have also been explored, showing that the fluorescence maxima shift to longer wavelengths in solvents with higher polarity and hydrogen bonding ability . These properties are important for the practical applications of indole derivatives in analytical chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

A study by Marchelli, Hutzinger, & Heacock (1969) discusses the synthesis of hydroxyindole carboxylic acids, including 4-Hydroxy-1H-indole-6-carboxylic acid. The research focuses on the preparation starting from benzyloxyindoles and their conversion to hydroxyindole carboxylic acids through ethyl chloroformate action and alkaline hydrolysis.

Synthesis of Novel Indole Derivatives

Unangst, Connor, Stabler, & Weikert (1987) describe the synthesis of novel indole carboxylic acids, including those with hydroxy substituents, using Ullmann and Dieckmann reactions Unangst et al., 1987.

Regioselective Synthesis

Sharma, Sharma, Kashyap, & Bhagat (2020) developed a regioselective synthesis method for indole carboxylic acids, including 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, highlighting its significance as a scaffold for naturally occurring compounds with anti-inflammatory properties Sharma et al., 2020.

Fluorescent Probes Development

Mitra, Ghosh, Chakraborty, Basu, & Saha (2013) synthesized fluorescent carboxylic acid derivatives using 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole moiety. They investigated these compounds' spectroscopic properties in various solvents, emphasizing their potential as hydrogen bond-sensitive fluorescent probes Mitra et al., 2013.

Facile Synthesis Routes

Kasahara, Izumi, Yanai, Murakami, & Takatori (2007) reported a facile synthesis method for indolecarboxylic acids, highlighting their significance in biological and medicinal research Kasahara et al., 2007.

Wirkmechanismus

Target of Action

4-Hydroxy-1H-indole-6-carboxylic acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often overexpressed in various diseases, making them attractive targets for therapeutic intervention . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives, including this compound, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

Biochemische Analyse

Biochemical Properties

4-Hydroxy-1H-indole-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to form hydrogen bonds with a variety of enzymes and proteins, which can inhibit their activity . These interactions are essential for the compound’s biological activity and therapeutic potential.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have been reported to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These effects are mediated through the modulation of specific signaling pathways and the regulation of gene expression, which ultimately impact cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives, including this compound, can inhibit the formation of amyloid fibrils and prevent cell death induced by amyloid peptides . This inhibition is achieved through the binding of the compound to specific sites on the target biomolecules, thereby preventing their aggregation and subsequent toxicity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Indole derivatives, including this compound, have been shown to exhibit varying degrees of stability and degradation under different experimental conditions . These temporal effects are essential for understanding the compound’s long-term impact on cellular processes in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it may cause toxic or adverse effects. Indole derivatives, including this compound, have been studied for their dose-dependent effects on various biological processes . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Indole derivatives, including this compound, are metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are essential for the compound’s biological activity and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Indole derivatives, including this compound, are known to interact with transport proteins that facilitate their uptake and distribution within the body . These interactions are crucial for the compound’s localization and accumulation in target tissues.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Indole derivatives, including this compound, have been shown to localize to various subcellular compartments, where they exert their biological effects . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and therapeutic potential.

Eigenschaften

IUPAC Name |

4-hydroxy-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-4-5(9(12)13)3-7-6(8)1-2-10-7/h1-4,10-11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZOAKBAZXCPGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627991 | |

| Record name | 4-Hydroxy-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40990-52-1 | |

| Record name | 4-Hydroxy-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1322668.png)